8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
Overview
Description
8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 1-naphthol and diethyl sulfate to form 1-ethoxynaphthalene.
Intermediate Formation: 1-ethoxynaphthalene is then reacted with 2-furoyl chloride in the presence of anhydrous aluminum chloride to form the intermediate compound.
Final Step: The intermediate undergoes a cyclization reaction to form the final spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
8-azaspiro[4.5]decane-7,9-dione derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
8-[(4-Ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific spiro structure and the presence of the ethoxynaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(4-ethoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-2-24-18-10-9-14(15-7-3-4-8-16(15)18)13-17-19(22)25-21(26-20(17)23)11-5-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQJXBJWRHMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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